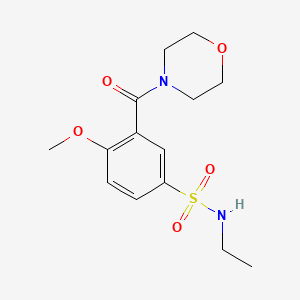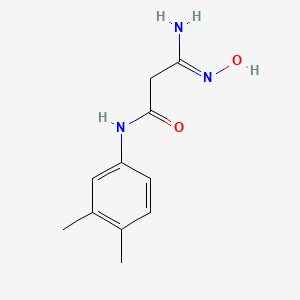
N,N'-(1-oxido-2,6-pyridinediyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(1-oxido-2,6-pyridinediyl)diacetamide (OPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. OPA is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is based on its ability to form stable complexes with metal ions. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can bind to metal ions through its two carboxylic acid groups and form a stable coordination complex. The resulting complex can then interact with other molecules, such as proteins or enzymes, and modulate their activity. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been shown to inhibit the activity of various metalloenzymes, including carbonic anhydrase and matrix metalloproteinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide depend on its interaction with metal ions and other molecules. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating acid-base balance in the body. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. These effects of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide make it a potential candidate for the development of drugs for the treatment of various diseases, including cancer, osteoporosis, and arthritis.
実験室実験の利点と制限
One of the major advantages of using N,N'-(1-oxido-2,6-pyridinediyl)diacetamide in lab experiments is its ability to form stable complexes with metal ions. This property of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide makes it a versatile compound that can be used in various fields of research. Another advantage of using N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is its relatively simple synthesis method, which makes it a cost-effective choice for scientific research. However, one of the limitations of using N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on N,N'-(1-oxido-2,6-pyridinediyl)diacetamide. One of the potential applications of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is in the development of new drugs for the treatment of various diseases. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can be used as a chelating agent for metal ions, which can be targeted to specific proteins or enzymes involved in disease pathways. Another future direction for the research on N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is in the development of new materials with unique properties. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can be used as a building block for the synthesis of new materials with specific functionalities, such as catalytic activity or optical properties. Overall, the research on N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has the potential to lead to the development of new drugs and materials with unique properties and applications.
合成法
N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can be synthesized by reacting 2,6-pyridinedicarboxylic acid with thionyl chloride to obtain 2,6-pyridinedicarbonyl chloride. The resulting compound is then reacted with hydroxylamine to produce N,N'-(1-oxido-2,6-pyridinediyl)diacetamide. The synthesis of N,N'-(1-oxido-2,6-pyridinediyl)diacetamide is relatively simple and cost-effective, making it a popular choice for scientific research.
科学的研究の応用
N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been extensively used in medicinal chemistry research due to its ability to act as a chelating agent for metal ions. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide can form stable complexes with various metal ions, including copper, zinc, and iron, which can be used to develop new drugs for the treatment of various diseases. N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has also been used in biochemistry research to study protein-ligand interactions and enzyme activity. In addition, N,N'-(1-oxido-2,6-pyridinediyl)diacetamide has been used in materials science research to develop new materials with unique properties.
特性
IUPAC Name |
N-(6-acetylimino-1-hydroxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)10-8-4-3-5-9(12(8)15)11-7(2)14/h3-5,15H,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQINGEOKOQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=NC(=O)C)N1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(acetylamino)-1-oxido-2-pyridinyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide](/img/structure/B5858252.png)







![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)


![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)